7-Bromo-2-(4-methylpiperazin-1-yl)quinoxaline
CAS No.:
Cat. No.: VC13736026
Molecular Formula: C13H15BrN4
Molecular Weight: 307.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15BrN4 |
|---|---|
| Molecular Weight | 307.19 g/mol |
| IUPAC Name | 7-bromo-2-(4-methylpiperazin-1-yl)quinoxaline |
| Standard InChI | InChI=1S/C13H15BrN4/c1-17-4-6-18(7-5-17)13-9-15-11-3-2-10(14)8-12(11)16-13/h2-3,8-9H,4-7H2,1H3 |
| Standard InChI Key | DKHSXYMANURRID-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C2=CN=C3C=CC(=CC3=N2)Br |
| Canonical SMILES | CN1CCN(CC1)C2=CN=C3C=CC(=CC3=N2)Br |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The molecular formula of 7-bromo-2-(4-methylpiperazin-1-yl)quinoxaline is C₁₃H₁₄BrN₅, with a molecular weight of 320.19 g/mol. The quinoxaline core consists of a fused benzene and pyrazine ring, with substitutions at positions 2 and 7. Bromine, a halogen, occupies position 7, while the 4-methylpiperazine group—a six-membered ring containing two nitrogen atoms and a methyl substituent—is attached at position 2. This configuration introduces steric and electronic modifications that influence reactivity and biological interactions .
Physicochemical Properties
Key physicochemical parameters include:
-
Topological Polar Surface Area (TPSA): ~50 Ų, indicating moderate permeability.
-
LogP (octanol-water partition coefficient): ~3.5–4.0, suggesting moderate lipophilicity.
-
Water Solubility: Limited solubility in aqueous media due to the aromatic and halogenated components, though the piperazine group may improve solubility in acidic conditions via protonation .
The bromine atom increases molecular weight and polarizability, while the piperazine moiety enhances hydrogen-bonding capacity, impacting drug-likeness and pharmacokinetic profiles .
Synthesis and Optimization
Synthetic Routes
The synthesis of 7-bromo-2-(4-methylpiperazin-1-yl)quinoxaline typically involves nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination:
Nucleophilic Aromatic Substitution
-
Starting Material: 7-Bromo-2-chloroquinoxaline.
-
Reagent: 4-Methylpiperazine.
-
Conditions: Reaction in polar aprotic solvents (e.g., DMF or THF) with a base (e.g., K₂CO₃) at 80–100°C for 12–24 hours .
-
Mechanism: The chlorine atom at position 2 is displaced by the piperazine nitrogen, facilitated by the electron-deficient quinoxaline ring .
Buchwald-Hartwig Amination
-
Catalyst: Palladium-based catalysts (e.g., Pd(OAc)₂).
-
Ligand: BINAP or Xantphos.
-
Base: Cs₂CO₃.
-
Yield: 60–75%, with improved regioselectivity compared to SNAr.
Optimization Challenges
-
Purification: Column chromatography with gradients of ethyl acetate and hexane is required to isolate the product from unreacted starting materials.
-
Byproducts: Competing reactions at position 3 of the quinoxaline ring may occur, necessitating careful temperature control .
Biological Activity and Mechanisms
Apoptosis Induction
-
Mechanism: Disruption of mitochondrial membrane potential and activation of caspase-3.
-
Evidence: Hoechst 33258 staining in SMMC-7721 cells revealed chromatin condensation and nuclear fragmentation at 5.0 μM concentrations .
Kinase Inhibition
The compound’s structure aligns with kinase inhibitors targeting FGFR (fibroblast growth factor receptor), similar to Erdafitinib, a quinoxaline-derived anticancer drug . Piperazine substitutions are common in kinase inhibitors to optimize binding affinity and selectivity.
Industrial and Research Applications
Pharmaceutical Intermediates
This compound serves as a precursor for:
-
Erdafitinib Analogues: Modifications at positions 2 and 7 can yield FGFR inhibitors with improved selectivity.
-
Antimicrobial Agents: Quinoxalines exhibit broad-spectrum activity against Gram-positive bacteria .
Material Science
Brominated quinoxalines are utilized in organic light-emitting diodes (OLEDs) due to their electron-transport properties and thermal stability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume